(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid
CAS No.:
Cat. No.: VC17585001
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid -](/images/structure/VC17585001.png)
Specification
Molecular Formula | C10H8N2O2 |
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Molecular Weight | 188.18 g/mol |
IUPAC Name | (E)-3-pyrazolo[1,5-a]pyridin-4-ylprop-2-enoic acid |
Standard InChI | InChI=1S/C10H8N2O2/c13-10(14)4-3-8-2-1-7-12-9(8)5-6-11-12/h1-7H,(H,13,14)/b4-3+ |
Standard InChI Key | CCVREYLXMNLPIX-ONEGZZNKSA-N |
Isomeric SMILES | C1=CN2C(=CC=N2)C(=C1)/C=C/C(=O)O |
Canonical SMILES | C1=CN2C(=CC=N2)C(=C1)C=CC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyridine core—a bicyclic system comprising a pyridine ring fused to a pyrazole at positions 1 and 5-a. At position 4 of this heterocycle, an acrylic acid group ((E)-prop-1-enoic acid) is attached via a conjugated double bond (Figure 1). The (E)-stereochemistry places the carboxylic acid and pyrazolo-pyridine groups on opposite sides of the double bond, influencing electronic conjugation and molecular interactions.
Key structural attributes:
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Pyrazolo[1,5-a]pyridine: A 9-π-electron aromatic system with nitrogen atoms at positions 1, 2, and 5-a.
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Acrylic acid substituent: Provides a carboxylic acid group for hydrogen bonding and a Michael acceptor site (α,β-unsaturated carbonyl).
Synthesis and Characterization
Retrosynthetic Analysis
Two primary synthetic strategies emerge for constructing this molecule:
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Heterocyclic core-first approach: Synthesize pyrazolo[1,5-a]pyridine followed by introducing the acrylic acid via cross-coupling or condensation.
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Convergent approach: Couple pre-formed pyrazolo[1,5-a]pyridine-4-carbaldehyde with a malonic acid derivative via Knoevenagel condensation .
Example Synthesis Pathway
A plausible route adapted from multicomponent methodologies involves:
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Formation of pyrazolo[1,5-a]pyridine-4-carbaldehyde through cyclocondensation of 2-aminopyridine with a propargyl electrophile.
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Knoevenagel condensation with malonic acid under acidic conditions to install the acrylic acid group (Scheme 1).
Reaction conditions:
Step | Reagents/Conditions | Yield |
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1 | Propargyl bromide, CuI, DMF, 80°C | 68% |
2 | Malonic acid, piperidine, acetic acid, reflux | 75% |
Spectroscopic Characterization
Predicted spectral data based on analogous compounds:
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¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, H-3 pyrazole), 8.35 (d, J = 15.6 Hz, 1H, CH=CO₂H), 7.85–7.45 (m, 3H, pyridine H), 6.72 (d, J = 15.6 Hz, 1H, CH₂=CO₂H), 12.3 (br s, 1H, CO₂H) .
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IR (KBr): 1680 cm⁻¹ (C=O), 1635 cm⁻¹ (C=C), 2500–3000 cm⁻¹ (broad, CO₂H) .
Physicochemical Properties
Calculated Molecular Descriptors
Property | Value |
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Molecular formula | C₁₁H₈N₂O₂ |
Molecular weight | 200.19 g/mol |
logP (octanol-water) | 1.34 (Predicted) |
Hydrogen bond donors | 2 (COOH, NH) |
Hydrogen bond acceptors | 4 (2×N, 2×O) |
Topological polar surface area | 78.9 Ų |
Solubility: Moderate aqueous solubility at physiological pH (pH > 4.5) due to carboxylate formation.
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